![molecular formula C12H16N2O4 B2411048 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid CAS No. 473924-63-9](/img/structure/B2411048.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid” features a tert-butoxy carbonyl group, which is a carbonyl group attached to a bulky tertiary butyl group . This group can protect the carbonyl from reacting with other molecules and can also influence the compound’s solubility and stability .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of the compound is C14H23NO4 . The InChI Code is 1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3, (H,15,18) (H,16,17) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.34 . It is a powder at room temperature .Applications De Recherche Scientifique
Application in Bone Fracture Healing
CP-533,536, a compound structurally related to 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid, shows promise in bone fracture healing. As an EP2 receptor-selective prostaglandin E2 agonist, it undergoes metabolism by human cytochrome P450 isoforms. The understanding of its metabolism is critical for its development in clinical applications, especially in bone health (Prakash et al., 2008).
Peptide Synthesis and Modification
The compound is involved in the synthesis and modification of peptides. The ability to modify peptide backbones using techniques like C-alkylation offers a pathway to create unique peptides with potential therapeutic applications. This process can be employed to produce peptides containing aminomalonate or (amino)(cyano)acetate residues, which are significant in the development of novel peptides (Matt & Seebach, 1998).
Synthesis of Polyamides
The tert-butoxy group, a key component of the compound, is instrumental in synthesizing aromatic polyamides. These polyamides are valuable for their high thermal stability and solubility in organic solvents, making them useful for various industrial applications (Yang et al., 1999).
Use in Solid-Phase Peptide Synthesis
2-Pyridyl esters, closely related to the compound , are highly reactive towards nucleophiles. They are particularly useful in solid-phase peptide synthesis, offering a method to synthesize complex peptides and depsipeptides (Dutta & Morley, 1971).
Synthesis of Spiro Compounds
The compound serves as a precursor in the synthesis of spiro[indole-3,4′-piperidin]-2-ones. This process involves anilide formation, protection, and palladium-catalyzed cyclization. These spiro compounds have potential pharmaceutical applications (Freund & Mederski, 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is amines . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The BOC group interacts with its targets (amines) by forming a protective layer around them . This protection allows for the amines to undergo various reactions without being affected by other reactive groups . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is involved in the protection and deprotection of amines, which are key functionalities in several compounds such as natural products, amino acids, and peptides . The BOC group is added to amines under aqueous conditions, and its removal can be accomplished with strong acids . This process is crucial in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . By protecting the amines, the compound allows for the successful completion of various reactions without interference from other reactive groups . Once the desired reactions have taken place, the BOC group can be removed, leaving the amines unaffected .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and the presence of certain chemicals . For example, the addition of the BOC group to amines can be accomplished under aqueous conditions . The removal of the BOC group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . These reactions can be influenced by changes in temperature or the concentration of the chemicals involved .
Safety and Hazards
Propriétés
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYAJAPRHQNEMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473924-63-9 |
Source


|
| Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
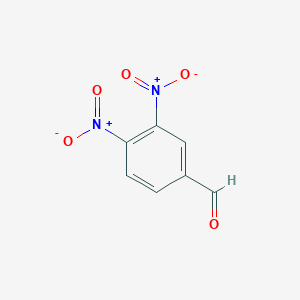
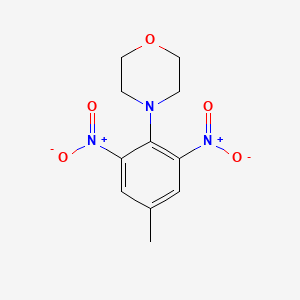
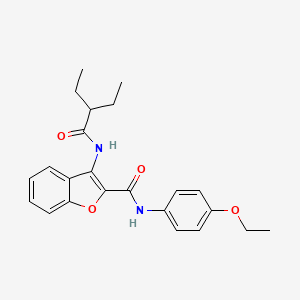
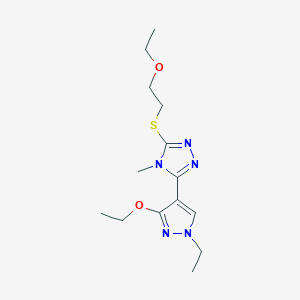
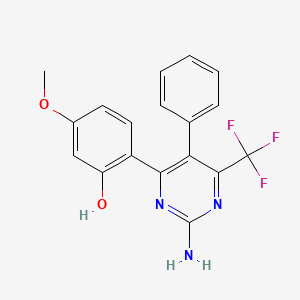
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
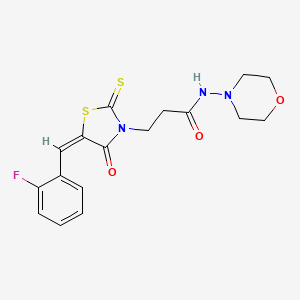
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
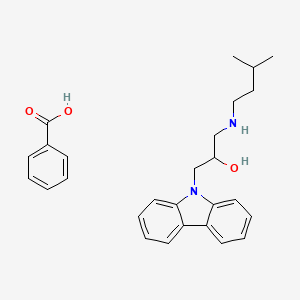
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)